molecular formula C20H30N4O2 B4561988 N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide

Cat. No.: B4561988
M. Wt: 358.5 g/mol
InChI Key: AGDWACNAHWRJHL-UHFFFAOYSA-N
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Description

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound that features a morpholine ring, a benzodiazole ring, and a pentanamide group

Scientific Research Applications

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide typically involves multiple steps. One common route includes the formation of the benzodiazole ring followed by the introduction of the morpholine moiety and the pentanamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Morpholin-4-YL)methyl]aniline
  • 2-Chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide
  • 2-[(Morpholin-4-YL)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structural complexity allows for versatile applications across various scientific disciplines.

Properties

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-3-5-6-20(25)21-16-7-8-18-17(14-16)22-19(24(18)9-4-2)15-23-10-12-26-13-11-23/h7-8,14H,3-6,9-13,15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDWACNAHWRJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide
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N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.